

Primary Application: A Tool for Protein Labeling

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Compound Focus: beta-Ethynylserine

CAS No.: 64918-85-0

Cat. No.: S600391

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β -ethynylserine is a **threonine analog** used in techniques like **THRONCAT** (Threonine-derived Non-canonical Amino Acid Tagging) and **CENCAT** (Cellular Energetics through Non-Canonical Amino Acid Tagging) [1] [2]. Its key features and applications are summarized below.

Feature	Description
Core Function	Incorporated into newly synthesized proteins (NSPs) by the cell's translation machinery [1].
Key Advantage	Contains an alkyne group for "click chemistry," allowing attachment of fluorescent dyes or affinity tags for visualization and enrichment of NSPs [1] [3].
Major Benefit	Enables labeling in complete growth media without methionine starvation; highly efficient incorporation and low cytotoxicity [1].
Primary Use Cases	Visualizing and quantifying protein synthesis in bacteria, mammalian cells, and live organisms (e.g., <i>Drosophila</i>); profiling metabolic activity in immune cells [4] [1] [2].

Evidence Against Antibiotic Activity

Experimental data directly contradicts the idea of β ES having antibiotic activity.

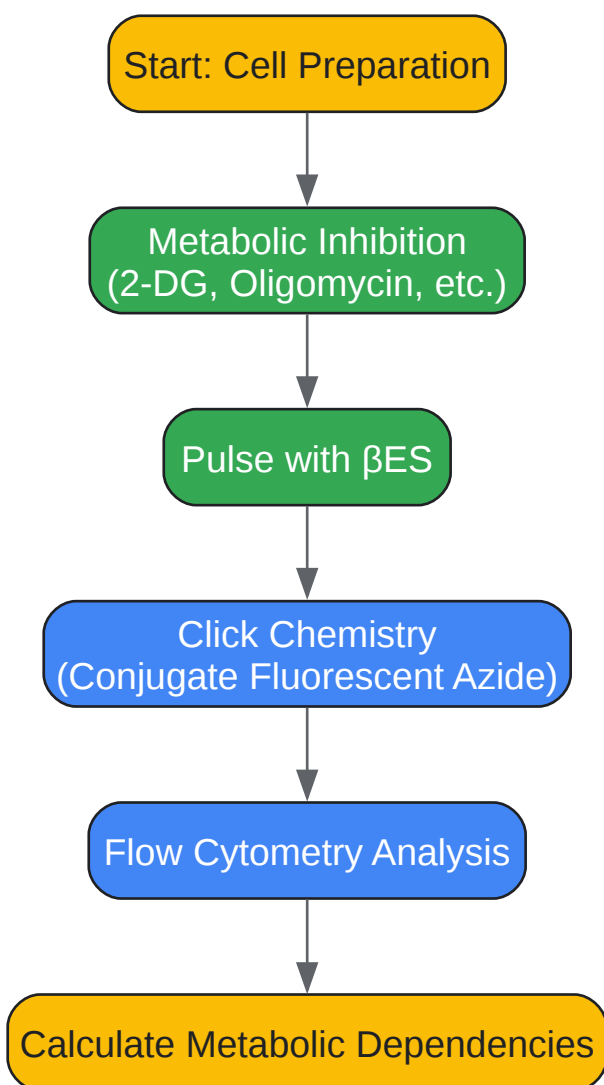
- In prototrophic *E. coli* BL21, supplementing growth media with β ES **did not inhibit bacterial growth**, while the protein synthesis inhibitor chloramphenicol did [1].

- In HeLa cells, incubation with β ES for up to 24 hours **did not reduce cell viability** [1].

Experimental Workflows Using β ES

Here are the typical steps for using β ES in two key protocols. You can adapt the metabolic profiling workflow to test the effect of various compounds, including antibiotics, on cellular protein synthesis.

The diagram below illustrates the core workflow of the CENCAT method for metabolic profiling:

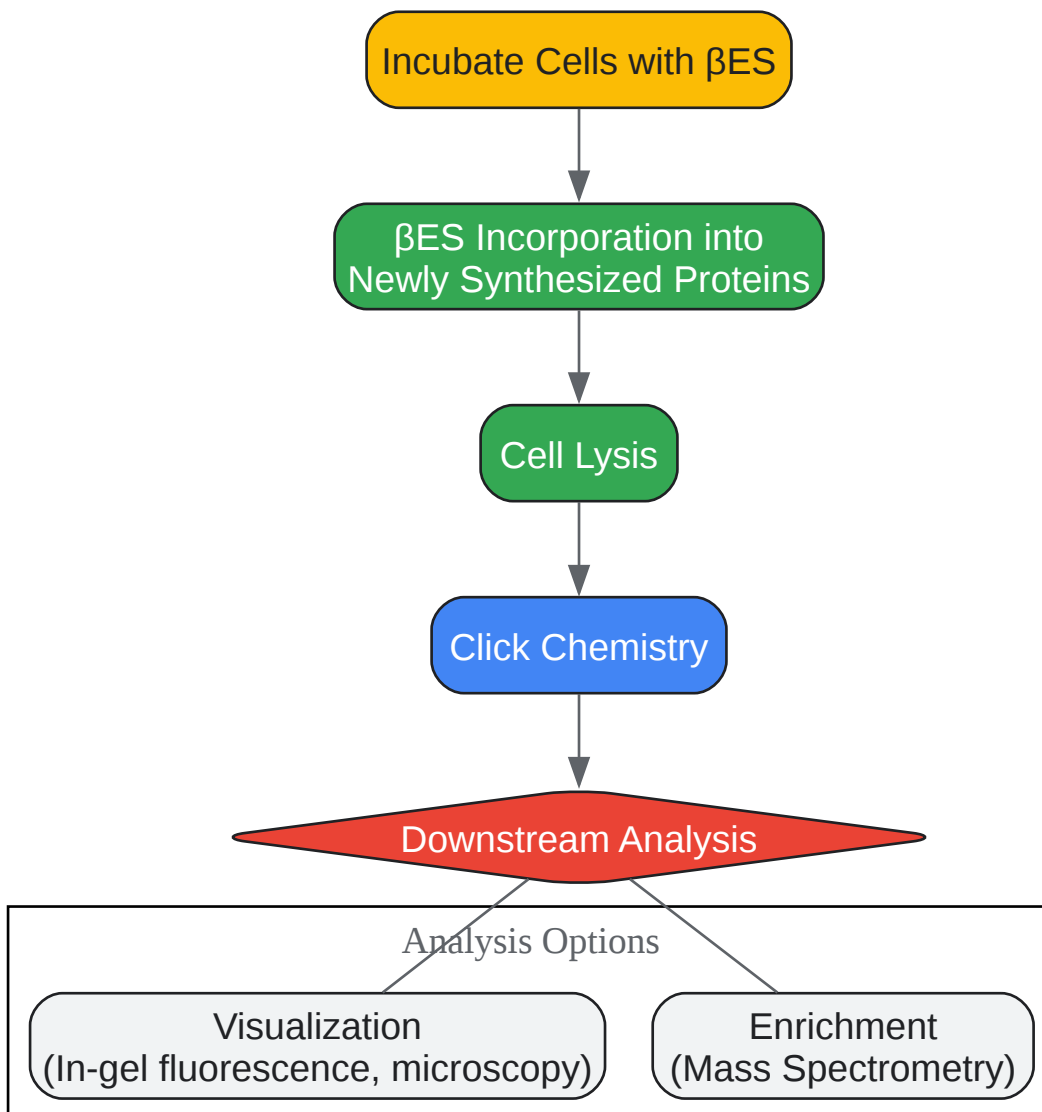


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CENCAT workflow for immunometabolic profiling.

- **Sample Preparation:** Isolate target cells (e.g., human PBMCs or bacterial cultures) [4].
- **Metabolic Inhibition:** Treat cells with inhibitors targeting specific energy pathways (e.g., 2-Deoxy-D-glucose (2-DG) for glycolysis, Oligomycin for mitochondrial ATP synthase) [5] [4].
- **β ES Pulse-Labeling:** Incubate cells with β ES. Actively synthesizing proteins will incorporate β ES [4] [1].
- **Click Chemistry:** Fix cells and perform a copper-catalyzed cycloaddition to attach a fluorescent azide dye to the alkyne group of incorporated β ES [4].
- **Analysis & Calculation:** Analyze fluorescence by flow cytometry. The decrease in fluorescence signal under specific metabolic inhibitions reveals the metabolic dependencies of the cells [5] [4] [2].

For simple visualization and enrichment of newly synthesized proteins, the THRONCAT method provides a more direct approach:



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THRONCAT workflow for nascent proteome analysis.

How to Use β ES in Antimicrobial Research

While β ES itself is not an antibiotic, its protein-labeling capability is a powerful tool for antimicrobial drug development. You can use it to:

- **Study the Mechanism of Action:** Investigate if a candidate antibiotic compound globally inhibits protein synthesis by observing a reduction in β ES incorporation.
- **Profile Bacterial Metabolism:** Apply the CENCAT method to bacterial pathogens to understand their metabolic state and identify vulnerabilities [4] [2].
- **Monitor Cellular Responses:** Track rapid changes in the nascent proteome of bacteria or host cells in response to infection or antibiotic treatment [1].

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